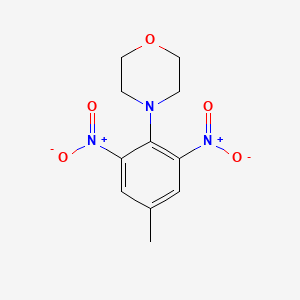
4-(4-Methyl-2,6-dinitrophenyl)morpholine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(4-Methyl-2,6-dinitrophenyl)morpholine is a chemical compound with the molecular formula C11H13N3O5 . It is a solid substance with a molecular weight of 267.24 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13N3O5/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a 3D model of the molecule.Physical And Chemical Properties Analysis
This compound is a solid substance . Its exact physical and chemical properties such as melting point, boiling point, and density are not specified in the available resources.Wissenschaftliche Forschungsanwendungen
Herbicide and Insecticide Characterization
- Amine salts of dinitroalkyl phenols, which include compounds like 4-(4-Methyl-2,6-dinitrophenyl)morpholine, have been explored for their potential use as herbicides and insecticides. Research has focused on characterizing these compounds to understand their suitability for such applications (Dutton et al., 1953).
Aromatic Nucleophilic Substitution Reactions
- Studies have investigated the reaction mechanisms involving compounds like this compound in aromatic nucleophilic substitution reactions. These reactions are significant in various chemical synthesis processes and the understanding of their mechanisms is vital (Emokpae et al., 1993).
Crystal Structure Analysis
- The crystal structure of related compounds, such as 4-(2,4-Dinitrophenylsulfanyl)morpholine, has been analyzed to understand their molecular configuration and potential applications in various fields like material science (Brito et al., 2006).
Kinetic Studies in Chemical Reactions
- Kinetic studies of reactions involving morpholine derivatives provide insights into their behavior in different solvents, which is essential for their application in chemical synthesis and pharmaceuticals (Ayediran et al., 1977).
Acylation Reactions
- The acylation of morpholine derivatives has been studied to understand their reactions with different chemical agents. This research is crucial for developing new pharmaceuticals and chemical compounds (Kochetova et al., 2015).
Photophysical Characterization
- Research into the photophysical properties of morpholine derivatives like 4-[(E)-2-(4-cyanophenyl)diazenyl]-morpholine contributes to the development of materials with specific optical properties, useful in electronics and photonics (Chin et al., 2010).
Sterically Hindered Cyclohexadienes
- Studies on compounds like 4-[α-morpholino-α-(2-hydroxyphenyl)]methyl-2,6-di-(tert-butyl)-phenol showcase their unusual synthesis pathways and thermochromic properties, which have implications in materials science and chemistry (Komissarov et al., 1991).
Safety and Hazards
Eigenschaften
IUPAC Name |
4-(4-methyl-2,6-dinitrophenyl)morpholine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3O5/c1-8-6-9(13(15)16)11(10(7-8)14(17)18)12-2-4-19-5-3-12/h6-7H,2-5H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMPGSUOBBQXLSJ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])N2CCOCC2)[N+](=O)[O-] |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3O5 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

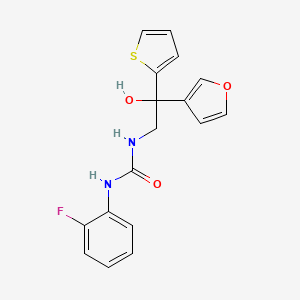
![2,2-Dibromo-3-phenylbicyclo[1.1.1]pentane-1-carboxylic acid](/img/structure/B2410893.png)
![2-[(3-Chloro-2-fluorophenoxy)methyl]oxirane](/img/structure/B2410897.png)
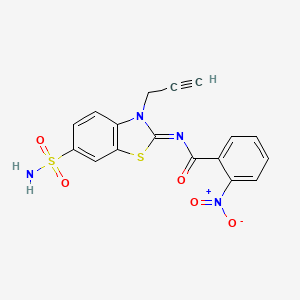
![8-Methyl-8-azabicyclo[3.2.1]octane-3-carbonitrile](/img/structure/B2410899.png)

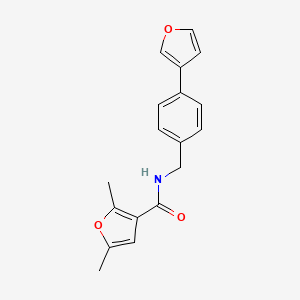
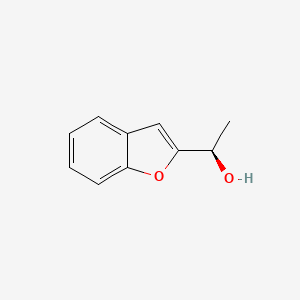
![3-(benzo[d]oxazol-2-yl)-2-oxo-2H-chromen-7-yl 4-methoxybenzoate](/img/structure/B2410905.png)
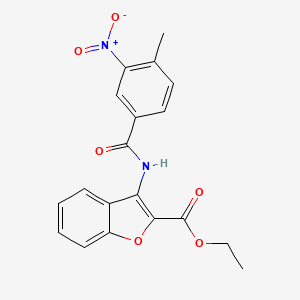

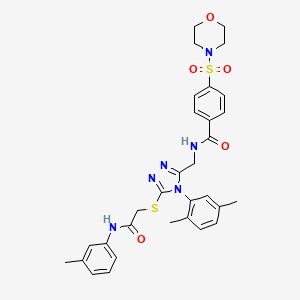

![4-chloro-3-nitro-N-[2-(4-nitrophenyl)-5,5-dioxo-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]benzamide](/img/structure/B2410913.png)